molecular formula C12H12O B078419 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- CAS No. 13153-76-9

1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-

Cat. No. B078419
CAS RN: 13153-76-9
M. Wt: 172.22 g/mol
InChI Key: JTAWEGXLKGECMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as tetralone and has a molecular weight of 176.22 g/mol.

Mechanism Of Action

The mechanism of action of 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is not well understood. However, it is believed that this compound may act by inhibiting the activity of enzymes involved in various biological processes.

Biochemical And Physiological Effects

1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor, antifungal, and antibacterial activities. It has also been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- in lab experiments is its potential as a therapeutic agent. This compound has been shown to have antitumor, antifungal, and antibacterial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its toxicity. In vitro studies have shown that this compound can be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for research on 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. Additionally, further studies could be conducted to evaluate the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is a chemical compound that has been studied extensively for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory agent.

properties

CAS RN

13153-76-9

Product Name

1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one

InChI

InChI=1S/C12H12O/c13-12-7-8-5-6-11(12)10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2

InChI Key

JTAWEGXLKGECMT-UHFFFAOYSA-N

SMILES

C1CC2C(=O)CC1C3=CC=CC=C23

Canonical SMILES

C1CC2C(=O)CC1C3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.6 g of tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-ol in 30 mL of DCM were added 110 mL of a 15% DMP solution in DCM. After stirring overnight 300 mL of EtOAc/Hept (1:1) were added, the obtained suspension was filtered over a pad of celite and the filtrated was concentrated in vacuo. The residue was treated again with EtOAc/Hept (1:1) and filtered over celite. This procedure was repeated twice to obtain 4.9 g of the desired compound as yellow oil.
Name
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-ol
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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